3-Pentadecanol

Description

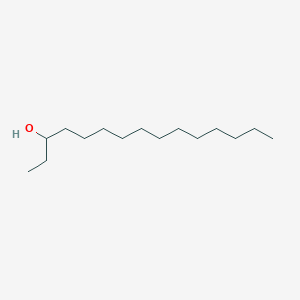

Structure

3D Structure

Properties

CAS No. |

53346-71-7 |

|---|---|

Molecular Formula |

C15H32O |

Molecular Weight |

228.41 g/mol |

IUPAC Name |

pentadecan-3-ol |

InChI |

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h15-16H,3-14H2,1-2H3 |

InChI Key |

WVZVEGVDRAOXNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(CC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Pentadecanol and Its Derivatives

Enantioselective Synthesis Strategies for Pentadecanol Stereoisomers

Enantioselective synthesis is crucial for producing single enantiomers of chiral molecules, which is often necessary for applications where stereochemistry dictates biological activity or material properties york.ac.uk. For secondary alcohols like 3-pentadecanol, the presence of a chiral center at the hydroxyl-bearing carbon necessitates precise control over the stereochemical outcome.

Chiral Auxiliary Approaches in Pentadecanol Synthesis

Chiral auxiliaries are enantiomerically pure compounds temporarily attached to a substrate to direct the stereochemical course of a reaction york.ac.ukthieme-connect.com. These auxiliaries can often be recovered and recycled, making them valuable tools in asymmetric synthesis york.ac.uk.

Research has demonstrated the asymmetric synthesis of new chiral long-chain alcohols, including those with C11-C19 alkyl groups, through various asymmetric reduction methods of their corresponding ketones researchgate.netacs.orgresearchgate.net. Catalysts such as chiral sodium borohydride (B1222165) (NaBH4), chiral borane (B79455) (BH3), and chiral aluminum isopropoxide (AIP), modified with specific ligands, have been employed to achieve high enantiomeric excesses (ee) researchgate.netacs.org. For instance, chiral NaBH4 typically yields (R)-configuration alcohols, while chiral BH3 and chiral AIP can produce (S)-configuration alcohols with high enantiomeric purity researchgate.net.

A two-step asymmetric reaction strategy has been developed for synthesizing enantiomerically pure 1,3-diols, which are structurally related to secondary alcohols. This involves synthesizing chiral 1,3-keto alcohols via a new asymmetric aldol (B89426) method using a proline-derived organocatalyst and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) as an additive, followed by asymmetric reduction of these keto alcohols with chiral oxazaborolidine reagents acs.org. This approach has yielded products with enantiomeric excesses exceeding 99% acs.org.

Table 1: Enantiomeric Excess (ee) in Asymmetric Reduction of Ketones to Chiral Alcohols

| Method/Catalyst | Ligand Type | Configuration | Enantiomeric Excess (ee) | Reference |

| Chiral NaBH4 | Various | (R) | High (analyzed by chiral HPLC) | researchgate.net |

| Chiral BH3 | Various | (S) | High (analyzed by chiral HPLC) | researchgate.net |

| Chiral AIP | Various | (S) | High (analyzed by chiral HPLC) | researchgate.net |

| Organocatalyst + Cu(OTf)2 (for keto alcohols) | Proline-derived | N/A (intermediate) | >99% (for keto alcohols) | acs.org |

| Chiral Oxazaborolidine (for keto alcohol reduction) | N/A | High | High (for diols) | acs.org |

Convergent Synthetic Pathways for Defined Stereoisomers

For secondary alcohols, particularly those with vicinal quaternary stereocenters, a copper-hydride (Cu–H)-catalyzed enantioselective silylation method has been developed for kinetic resolution acs.org. This method allows for the selective silylation of one stereoisomer from a mixture of four, providing access to chiral neopentylic alcohol motifs without the need for prior diastereomer separation acs.org.

A redox-enabled strategy has been reported for the enantioconvergent coupling of pyrroles with simple racemic secondary alcohols nih.gov. In this process, the chirality of the racemic substrate is removed via dehydrogenation and then reinstalled through the catalytic reduction of a key stabilized cationic intermediate nih.gov. This approach is highly atom-economical, utilizing readily available starting materials and producing water as the only byproduct nih.gov. The catalytic cascade operates via a borrowing hydrogen mechanism, a recognized strategy for green chemical synthesis nih.gov.

Biomimetic and Asymmetric Synthesis Principles in Pentadecanol Chemistry

Biomimetic synthesis involves mimicking natural biological processes or structures to achieve chemical transformations diva-portal.org. Asymmetric synthesis, a broader concept, focuses on creating chiral molecules with a desired enantiomeric excess york.ac.uk.

Enzymatic strategies are widely applied in the asymmetric synthesis of optically pure chiral compounds, particularly for stereoselective reductions and bond-forming reactions nih.gov. Enzyme superfamilies such as long-chain dehydrogenases/reductases (LDR) and aldo-keto reductases (AKR) are notable for their role in the stereoselective reduction of ketones to produce enantiopure secondary alcohols nih.gov. For instance, engineered alcohol dehydrogenases (ADH) have been developed for the asymmetric biocatalytic reduction of bulky, poly-functionalized substrates nih.gov.

In nature, the formation of long-chain alcohols, including pentadecanol, can occur through biomimetic pathways. For example, fungal oxidation and assimilation of pentadecane (B166386) by Candida strains have been observed to yield pentadecanol and pentadecanoic acid wikipedia.org. This highlights a natural mechanism for the introduction of a hydroxyl group into a long alkane chain wikipedia.org.

Biomimetic catalytic remote desaturation of aliphatic alcohols has also been achieved using photoinduced cobaloxime catalysis, enabling the synthesis of valuable allylic and homoallylic alcohols from saturated aliphatic alcohols at room temperature acs.org. This method avoids the need for external oxidants, noble metal catalysts, and phosphine (B1218219) ligands acs.org. Furthermore, biomimetic alcohol dehydrogenase (ADH)-like oxidation protocols, utilizing ortho-naphthoquinone catalysts, offer a green alternative for alcohol oxidation through intramolecular 1,5-hydrogen atom transfer of naphthalene (B1677914) alkoxide intermediates organic-chemistry.org.

Novel Chemical Transformations for this compound Generation

Beyond traditional synthetic routes, novel chemical transformations offer innovative pathways for the generation of alcohols, including this compound, often leveraging radical intermediates or specific mechanistic insights.

Radical-Mediated Synthesis of Nor-alcohols

Radical-mediated reactions provide powerful tools for C-H functionalization and other transformations, offering atom and step-economical routes for modifying aliphatic compounds chinesechemsoc.orgmdpi.com. While the term "nor-alcohols" typically implies the removal of a carbon atom, this section focuses on radical-mediated transformations of alcohols relevant to generating or modifying alcohol structures.

One significant advancement is the deoxygenative alkyl radical generation from alcohols under visible-light photoredox conditions beilstein-journals.org. This one-pot strategy often involves the in-situ formation of xanthates, which then react with electron-deficient alkenes in the presence of triphenylphosphine (B44618) (PPh3) beilstein-journals.org. This approach allows for the selective conversion of alcohol groups in polyols, with secondary alcohols demonstrating a reactivity preference over primary alcohols (tertiary > secondary > primary) beilstein-journals.org.

The direct generation of alkoxy radicals from unprotected alcohols is a particularly appealing strategy, circumventing the need for multi-step precursor synthesis chinesechemsoc.orgrsc.org. For instance, cerium-coordinated ligand-to-metal charge transfer (LMCT) homolysis under visible light irradiation can generate alkoxy radicals from free alcohols chinesechemsoc.orgrsc.org. These alkoxy radicals can then undergo 1,5-hydrogen atom transfer (HAT) to form distal alkyl radicals, which can participate in further transformations chinesechemsoc.orgrsc.org. Radical relay chaperones have also been developed to facilitate selective C-H functionalization, such as β C-H amination of alcohols, via 1,5-HAT nih.gov.

Mechanistic Investigations of this compound Formation Pathways

Mechanistic investigations are crucial for understanding and optimizing the formation pathways of complex molecules like this compound. While specific detailed mechanistic studies for the formation of this compound itself are not extensively documented in the provided search results, general principles for secondary alcohol and long-chain alcohol formation can provide insights.

In biological systems, the formation of volatile straight-chain alcohols, including those of long-chain fatty acids, often proceeds through the lipoxygenase (LOX) pathway mdpi.com. In this pathway, unsaturated fatty acids (such as linolenic acid and linoleic acid) serve as precursors. They are converted into hydroperoxide intermediates by lipoxygenase (LOX), which are then transformed into corresponding straight-chain aldehydes, alcohols, and esters under the catalysis of hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT) mdpi.com. This enzymatic cascade represents a natural and highly controlled mechanism for generating diverse long-chain alcohols.

The synthesis of secondary alcohols generally involves the reduction of ketones. While direct examples for this compound are not detailed, the reduction of pentadecan-2-one to 2-pentadecanol (B160078) using reducing agents like sodium borohydride or lithium aluminum hydride is a well-established method for forming secondary alcohols . Such reduction pathways involve the nucleophilic addition of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Radical-mediated transformations, as discussed previously, also involve specific mechanistic steps. For example, the generation of alkyl radicals from alcohols via xanthate intermediates involves deprotonation of the alcohol, nucleophilic attack of carbon disulfide (CS2) to form a xanthate salt, and subsequent photocatalyst-induced single electron transfer (SET) from the xanthate intermediate to generate a sulfur-centered radical, which then undergoes further reactions beilstein-journals.org. Similarly, the direct generation of alkoxy radicals from free alcohols by cerium-coordinated LMCT-homolysis involves the initial oxidation of Ce(III) to Ce(IV), formation of a Ce(IV)-alkoxide complex, and subsequent photoexcitation and homolysis to yield Ce(III) and the alkoxy radical intermediate rsc.org. These detailed mechanistic understandings are vital for designing precise synthetic routes.

Sophisticated Analytical Techniques for 3 Pentadecanol Characterization and Quantification

Chromatographic Methods in 3-Pentadecanol Analysis

Chromatographic techniques are fundamental for separating this compound from other components in a sample, enabling its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized technique for the analysis of volatile and semi-volatile organic compounds, including long-chain alcohols like this compound. It combines the separation efficiency of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is particularly effective for profiling volatile compounds in various samples, where alcohols often represent a significant chemical group frontiersin.orgmdpi.comnih.govresearchgate.net.

For the analysis of alcohols, including pentadecanols, GC-MS methods typically involve the use of specific columns, such as fused silica (B1680970) capillary columns (e.g., VF-5MS, composed of 5% phenyl/95% dimethylpolysiloxane), and electron impact (EI) ionization at 70 eV core.ac.uk. Helium is commonly employed as the carrier gas nih.govcore.ac.uk. The temperature program is crucial for effective separation, often starting at a low temperature and ramping up to ensure elution of higher molecular weight compounds gcms.cz.

In studies involving long-chain alcohols, GC-MS has been successfully applied. For instance, 2-pentadecanol (B160078), an isomer of this compound, has been identified in ethanolic extracts of Annona muricata leaves using GC-MS, demonstrating the technique's ability to characterize C15 alcohols in natural matrices phcogj.com. Similarly, 1-pentadecanol (B150567) has been identified in marine seagrass extracts and as a biomarker in urine samples using GC-MS ekb.egnih.gov. The technique allows for the identification of compounds based on their retention times and characteristic mass spectral fragmentation patterns diva-portal.orgsaiflucknow.org.

An example of GC-MS conditions for alcohol analysis, which could be adapted for this compound, is shown in the table below:

| Parameter | Typical Condition core.ac.ukgcms.cz |

| Column | VF-5MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min constant flow) |

| Injection Volume | 0.5 µL (split ratio 10:1) |

| Injector Temperature | 240 °C |

| Ion Source Temperature | 200 °C |

| Oven Temperature Program | 60 °C (1 min hold) → 150 °C (10 °C/min) → 320 °C (4 °C/min), hold at 320 °C for 30 min gcms.cz |

| Ionization Mode | Electron Impact (EI), 70 eV |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique particularly well-suited for the analysis of non-volatile or thermally labile compounds, as well as for complex mixtures where GC-MS might not be ideal saiflucknow.orgtechnologynetworks.com. LC-MS/MS combines the separation power of liquid chromatography with the enhanced specificity and sensitivity of tandem mass spectrometry, which involves multiple stages of mass analysis (MS/MS) for fragmentation and detection saiflucknow.orgtechnologynetworks.com.

For long-chain alcohols, including pentadecanols, LC-MS/MS can be employed, often benefiting from chemical derivatization to enhance ionization efficiency and improve chromatographic retention and separation researchgate.netacs.orgresearchgate.net. For instance, n-pentadecanol has been successfully utilized as an internal standard in LC-MS/MS methods for the determination of allylic isoprenols in rat tissues following chemical derivatization with 3-nitrophthalic anhydride (B1165640) researchgate.netnih.gov. This highlights LC-MS/MS's capability for quantitative analysis in biological matrices.

LC-MS/MS offers advantages in terms of sensitivity, with detection limits often in the low picogram range, and selectivity, allowing for the differentiation of isomers and the analysis of compounds in highly complex samples acs.orgepa.gov. The multiple reaction monitoring (MRM) mode in LC-MS/MS is frequently used for quantitative analysis, enabling highly specific detection of target analytes by monitoring specific precursor-to-product ion transitions technologynetworks.comresearchgate.net.

Chemical Derivatization Strategies for Enhanced Detection and Separation

Chemical derivatization is a crucial step in the analysis of this compound, particularly when using GC-MS, as it addresses challenges such as low volatility, poor thermal stability, and the presence of active hydroxyl groups that can lead to adsorption or poor detector sensitivity libretexts.org. Derivatization modifies the analyte's chemical properties to improve its chromatographic behavior and detection characteristics.

Silylation Techniques for Hydroxyl Group Modification

Silylation is one of the most widely used derivatization techniques for compounds containing active hydrogens, such as alcohols, by displacing the active hydrogen with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group libretexts.org. This conversion yields silyl ethers, which are generally more volatile, thermally stable, and less polar than the original alcohols, making them ideal for GC-MS analysis libretexts.orgresearchgate.net.

Common silylation reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A highly reactive silylation agent often used with pyridine (B92270) as a solvent gcms.cz.

Trimethylsilylimidazole (TMSI) : Known for its high activity in silylation of hydroxyl groups researchgate.net.

Tert-butyldimethylsilyl chloride (TBDMSCl) : Used for silylation of primary, secondary, and tertiary alcohols, often with catalysts like N-methylimidazole or proazaphosphatranes gelest.comorganic-chemistry.org.

The general procedure for silylation often involves reacting the alcohol with an excess of the silylation reagent in a suitable solvent, sometimes with mild heating or a catalyst to facilitate the reaction researchgate.netgelest.com. For example, marine sediment alcohol fractions have been silylated with BSTFA and pyridine for GC-MS analysis gcms.cz. The resulting TMS derivatives of alcohols, including pentadecanol, exhibit distinct mass spectral patterns that aid in their identification hmdb.ca.

Derivatization for Specific Functional Group Analysis in Diverse Matrices

Beyond silylation, other derivatization strategies are employed to enhance the detection and separation of alcohols like this compound, especially in complex biological or environmental matrices, or for LC-MS/MS analysis. These methods often introduce a "tag" that imparts a new physical property, such as a chromophore, fluorophore, or an ionizable moiety, to the derivatized product, thereby improving detection sensitivity acs.orgresearchgate.net.

For LC-MS/MS, derivatization can significantly improve ionization efficiency and MS/MS detectability. For instance, benzoyl chloride (BC) can derivatize alcohol groups into esters via a base-catalyzed Schotten-Baumann reaction, making them detectable by LC-MS acs.org. This approach has been applied to quantify small polar metabolites containing alcohol functionalities in saline samples acs.org. Another example is the use of 3-nitrophthalic anhydride to derivatize alcohols, which has been successfully applied in LC-MS/MS methods for compounds like farnesol (B120207) and geranylgeraniol, where n-pentadecanol served as an internal standard researchgate.netnih.gov.

Derivatization can also be used to target specific functional groups for enhanced detection in volatile compound profiling. For example, in wine analysis, derivatization agents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) have been used to enhance the identification of carbonyl compounds prior to HS-SPME-GC-MS analysis, demonstrating the broader applicability of derivatization to improve volatile compound characterization emerald.com.

Advanced Spectroscopic Approaches in Structural Elucidation

Advanced spectroscopic techniques play a crucial role in the definitive structural elucidation of this compound. While mass spectrometry provides molecular weight and fragmentation information, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy offer detailed insights into the molecular structure, including the arrangement of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable for determining the exact connectivity of atoms and the stereochemistry of organic molecules. For alcohols like this compound, ¹H NMR can reveal the number and type of hydrogen atoms, including the characteristic signal of the hydroxyl proton and protons adjacent to it. ¹³C NMR provides information about the carbon skeleton and the chemical environment of each carbon atom. While specific NMR data for this compound was not directly found, NMR is a standard technique for elucidating the structure of long-chain alcohols and their isomers nih.govoup.com. For instance, 4-pentadecanol (B25879) has reported ¹³C NMR spectra, indicating the utility of this technique for pentadecanol isomers nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. For this compound, the presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretching) chemicalbook.comnist.govnist.govmasterorganicchemistry.com. C-H stretching vibrations would appear around 2850-2970 cm⁻¹, and C-O stretching of the alcohol would typically be observed in the 1000-1200 cm⁻¹ range chemicalbook.comnist.govnist.gov. IR spectroscopy can provide quick and complementary information to mass spectrometry and chromatography, aiding in the preliminary identification or confirmation of the alcohol functional group oup.commasterorganicchemistry.com.

These spectroscopic methods, when used in conjunction with chromatographic and mass spectrometric data, provide a comprehensive approach to confirm the identity and structure of this compound and differentiate it from its isomers or other structurally similar compounds.

Environmental Dynamics and Ecotoxicological Assessment of Long Chain Alcohols

Environmental Fate Processes of Long-Chain Alcohols

The environmental fate of long-chain alcohols is primarily governed by rapid biodegradation and significant sorption to environmental matrices.

Biodegradation Mechanisms and Pathways

Long-chain aliphatic alcohols are known for their exceptionally rapid biodegradation in the environment. Studies have reported half-lives on the order of minutes for these compounds nih.govresearchgate.net. Linear and essentially linear long-chain alcohols ranging from C6 to C22 are considered readily biodegradable, particularly at environmentally relevant concentrations europa.eu.

Biodegradation of LCOH occurs efficiently in water treatment processes. For instance, hexadecanol, a C16 alcohol, has shown removal rates as high as 99.46% in activated sludge plants europa.eu. This rapid decay in wastewater treatment systems suggests that the biodegradation pathways effectively break down these compounds, and the degradation products are generally not considered to be of environmental concern europa.eu. Even longer chain lengths, up to C22, are suggested to be rapidly biodegradable, although some C16-C18 alcohols may not always meet the 10-day window for ready biodegradability, classifying them as inherently biodegradable nih.govnih.gov.

Sorption and Environmental Compartmentalization Studies

Long-chain alcohols exhibit high sorptive tendencies to activated sludge and river water solids, a characteristic that increases with their carbon chain length nih.gov. This strong sorption capacity influences their environmental compartmentalization, leading to their partitioning into solid phases such as soil and sediment.

Research has demonstrated significant sorption distribution coefficients (Kd) for various LCOHs to activated sludge and river water solids. For example, measured Kd values range from 3,000 L/kg for C12 alcohol to 78,700 L/kg for C18 alcohol, highlighting their strong affinity for solid matrices nih.gov.

Table 1: Sorption Distribution Coefficients (Kd) for Selected Long-Chain Alcohols

| Alcohol Chain Length | Kd (L/kg) to Activated Sludge/River Water Solids nih.gov |

| C12 | 3,000 |

| C14 | 8,490 |

| C16 | 23,800 |

| C18 | 78,700 |

Substances like 2-octyl-1-dodecanol, another branched long-chain alcohol, are expected to be largely immobile in soils and sediments due to very high organic carbon-water (B12546825) partition coefficients (Koc). Reported Log Koc values for 2-octyl-1-dodecanol are 8.92 for soil and 9.79 for sewage sludge europa.eu. However, despite their strong sorption, the rapid biodegradation of these compounds limits the actual availability of the substance to bind to substrates. When sorbed to sediment or soil, long-chain alcohols are readily degraded as they desorb, further contributing to their removal from the active environmental cycle europa.eu. Physicochemical properties, including water solubility and partitioning to organic carbon (Koc), are fundamental inputs for modeling their environmental distribution, fate, and effects epa.gov.

Methodological Frameworks for Ecotoxicological Risk Assessment

Assessing the ecotoxicological risk of long-chain alcohols, particularly hydrophobic ones like 3-Pentadecanol, involves specialized methodological frameworks to account for their unique chemical properties.

Quantitative Structure-Activity Relationships (QSARs) in Ecotoxicity Prediction

Quantitative Structure-Activity Relationships (QSARs) are valuable tools for predicting the environmental safety profiles and patterns of long-chain aliphatic alcohols nih.govepa.gov. The physicochemical properties of pure LCOH compounds generally follow predictable trends, making them amenable to estimation through QSAR models nih.govepa.gov.

QSARs have been developed to predict chronic toxicity endpoints, such as mortality/survival and reproductive effects, for LCOHs researchgate.net. For alcohol ethoxylates, which are derived from LCOH, specific QSARs are utilized to describe toxicity based on their individual composition europa.eu. These QSARs are considered more robust for predicting EC20 values (concentration causing 20% effect) compared to No Observed Effect Concentration (NOEC) or EC10 values europa.eu. This predictive capability is crucial for assessing untested compounds or mixtures within the LCOH category.

Challenges in Assessing Hydrophobic Substance Ecotoxicity

Assessing the ecotoxicity of hydrophobic organic compounds (HOCs), including long-chain alcohols, presents significant challenges. Their low aqueous solubilities, coupled with processes like sorption and volatilization, make it difficult to maintain well-defined exposure concentrations during aquatic toxicity testing nih.govresearchgate.net.

For LCOH, acute aquatic toxicity testing becomes increasingly challenging for compounds with chain lengths above C12, primarily due to their limited solubility in water nih.govepa.gov. For long-chain alcohols with 15 or more carbon atoms, their toxicity is often restricted by their solubility, meaning that toxic effects may not be observed because the compounds cannot dissolve sufficiently in the aqueous phase to reach a toxic concentration nih.govresearchgate.neteuropa.eu. Some studies suggest that chronic effects for very hydrophobic hydrocarbons may not be observed below an aqueous solubility cut-off of approximately 5 µg/L researchgate.net.

Very hydrophobic organic chemicals (VHOCs), characterized by a log octanol-water partition coefficient (log Kow) greater than approximately 6, pose particular difficulties in sediment toxicity testing. Challenges include their low aqueous solubilities, slow dissolution kinetics, and the potential for experimental artifacts such as significant chemical losses and the formation of non-dissolved, non-bioavailable forms (e.g., crystals or nonaqueous phase liquids) nih.govcefic-lri.orgresearchgate.net. Quantifying the actual exposure of benthic organisms to VHOCs is also challenging. While the freely dissolved concentration (Cfree) in sediment pore water is considered the primary driver for chemical bioavailability and toxicological effects, its determination for VHOCs is complex due to kinetic issues and difficulties in determining passive sampler-water partition coefficients cefic-lri.orgresearchgate.net. Passive dosing techniques have emerged as a method to overcome these issues by providing controlled and solvent-free exposure conditions in toxicity tests nih.govresearchgate.net.

Environmental Monitoring and Distribution Studies

Environmental monitoring efforts consistently detect long-chain alcohols in wastewater effluents across the globe nih.govresearchgate.net. This widespread presence is attributed to their continuous use in various products, their distribution through wastewater treatment systems, their partitioning properties, and contributions from natural alcohol sources nih.govresearchgate.net.

An environmental assessment conducted under the OECD SIDS High Production Volume (HPV) Program, focusing on linear to slightly branched LCOH ranging from C6 to C22, revealed significant environmental concentrations. The 90th percentile effluent discharge concentration for C12-C15 long-chain alcohols was determined to be 1.979 µg/L in wastewater treatment plants across seven countries nih.govresearchgate.netresearchgate.net.

Table 2: 90th Percentile Effluent Discharge Concentration of C12-C15 Long-Chain Alcohols in Wastewater Treatment Plants nih.govresearchgate.netresearchgate.net

| Parameter | Value |

| 90th Percentile Effluent Discharge Concentration (C12-C15 LCOH) | 1.979 µg/L |

| Number of Countries Monitored | 7 |

| Average Chain Length (based on C12-C15 in effluent) | C13.3 researchgate.net |

Advanced analytical methods have been developed to detect LCOH in environmental samples at extremely low concentrations, often less than 10 ng/L. These methods typically involve extraction of wastewater effluent and associated solids, followed by derivatization and quantitation using techniques like HPLC/MS oecd.org. Environmental monitoring also indicates that the distribution of alcohol ethoxylate (AE) homologues in wastewater treatment plant effluents can differ from that in commercial AE products, often showing a relatively higher proportion of fatty alcohol (AOH, which is AE with zero ethoxylation) researchgate.net.

Enzymatic Catalysis and Biotransformation of 3 Pentadecanol

Enzyme Discovery and Engineering for Pentadecanol Synthesis and Modification

The enzymatic synthesis of 3-pentadecanol can be approached either by the direct hydroxylation of its parent alkane, pentadecane (B166386), or through the reduction of the corresponding ketone, 3-pentadecanone (B105421). Both pathways rely on the identification and optimization of specific classes of enzymes.

The initial step in converting pentadecane to this compound is catalyzed by hydroxylases, while the interconversion between this compound and 3-pentadecanone is mediated by alcohol dehydrogenases (ADHs).

Hydroxylases: Several families of alkane hydroxylases are known to catalyze the oxidation of C5-C16 n-alkanes. researchgate.net These enzymes are crucial for the initial activation of inert C-H bonds.

Alkane 1-monooxygenase (AlkB): This is the most extensively studied group of alkane hydroxylases. mdpi.com Found in various bacteria like Rhodococcus, Pseudomonas, and Acinetobacter, AlkB-type enzymes typically hydroxylate medium to long-chain alkanes (C10-C16). researchgate.netnih.govoup.com While they often favor terminal oxidation to produce primary alcohols, subterminal hydroxylation to form secondary alcohols is also possible and can be enhanced through protein engineering. researchgate.net

Cytochrome P450 (CYP) Monooxygenases: The CYP153 family, in particular, is known for hydroxylating short and medium-chain alkanes. nih.govresearchgate.net These enzymes are found in bacteria that often lack the AlkB system and can be engineered to improve their substrate range and regioselectivity. nih.gov

LadA-type Monooxygenase: First identified in Geobacillus thermodenitrificans, LadA enzymes are capable of oxidizing long-chain n-alkanes, including C15 (pentadecane), into their corresponding primary alcohols. mdpi.com

Alcohol Dehydrogenases (ADHs): ADHs are NAD(P)H-dependent oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com ADHs with a preference for long-chain secondary alcohols are particularly relevant for this compound transformations.

Long-Chain Secondary ADHs: An NAD-dependent secondary alcohol dehydrogenase from the bacterium Rhodococcus erythropolis ATCC 4277 has demonstrated high activity on long-chain aliphatic secondary alcohols. nih.govnih.gov It can oxidize alcohols up to 2-tetradecanol (B1204251) (C14), indicating its potential utility for the C15 alcohol, this compound. nih.gov This enzyme shows a preference for the S-(+) stereoisomer. nih.gov ADHs from Rhodococcus species are frequently employed in biocatalysis for the stereoselective synthesis of chiral alcohols. mdpi.comacs.org

Other ADHs: While many ADHs, such as the well-known yeast alcohol dehydrogenase (YADH), show the highest activity with short-chain alcohols like ethanol, their substrate range can be expanded. ebi.ac.uknih.gov Furthermore, ADHs from thermophiles like Geobacillus thermodenitrificans (ADH1 and ADH2) are involved in the native pathway for converting long-chain alcohols derived from alkane oxidation. frontiersin.orgresearchgate.net

| Enzyme Class | Specific Enzyme/Family | Source Organism | Substrate/Reaction | Relevance to this compound |

|---|---|---|---|---|

| Hydroxylase | AlkB-type | Rhodococcus sp., Pseudomonas putida | Hydroxylation of C10-C16 n-alkanes | Potential for direct synthesis from pentadecane. researchgate.netnih.gov |

| Hydroxylase | CYP153 Family | Acinetobacter sp., Mycobacterium sp. | Hydroxylation of C5-C16 n-alkanes | Alternative for direct synthesis from pentadecane. nih.govresearchgate.net |

| Alcohol Dehydrogenase | Long-chain secondary ADH | Rhodococcus erythropolis | Oxidation of long-chain secondary alcohols (up to C14) | Directly applicable for oxidation/reduction of this compound. nih.govnih.gov |

| Alcohol Dehydrogenase | ADH1 / ADH2 | Geobacillus thermodenitrificans | Oxidation of long-chain primary alcohols | Part of a native long-chain alkane degradation pathway. frontiersin.org |

To develop viable biocatalytic processes, the performance of selected enzymes must be optimized. This involves studying their reaction kinetics and improving their efficiency and stability through modification of reaction conditions or protein engineering.

Reaction Kinetics: Enzyme-catalyzed reactions are typically described by Michaelis-Menten kinetics, defined by the parameters Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax). winthrop.edu

Substrate Affinity (Km): For the long-chain secondary ADH from Rhodococcus erythropolis, the apparent Km for 2-alcohols decreases as the carbon chain length increases, dropping from over 5 mM for 2-pentanol (B3026449) to less than 2 µM for 2-tetradecanol. nih.gov This suggests a higher binding affinity for longer, more hydrophobic substrates, a favorable characteristic for reactions involving this compound. The apparent Km for the NAD+ cofactor with 2-octanol (B43104) as the substrate was found to be 260 µM. nih.gov

Reaction Mechanism: Kinetic studies of yeast alcohol dehydrogenase with long-chain primary alcohols revealed non-linear Lineweaver-Burk plots. nih.gov This suggests a more complex 'equilibrium random-order' mechanism where the alcohol substrate itself may induce conformational changes in the enzyme, affecting the reaction rate. nih.gov

Process and Enzyme Optimization: Several factors can be manipulated to enhance the efficiency of enzymatic reactions.

Reaction Conditions: Temperature and pH are critical parameters. The ADH from R. erythropolis exhibits moderate thermostability with a half-life of 4 hours at 60°C. nih.gov For many ADHs, the optimal pH for oxidation reactions is slightly alkaline (pH 8-9). ijsra.netfrontiersin.org

Cofactor Regeneration: ADH-catalyzed oxidations and reductions require stoichiometric amounts of NAD(P)+ or NAD(P)H, respectively. mdpi.com Efficient cofactor regeneration systems, such as using a second enzyme (e.g., NADH oxidase) or a sacrificial co-substrate (e.g., isopropanol (B130326) for reductions), are essential for industrial-scale applications to make the process catalytic with respect to the expensive cofactor. frontiersin.orgnih.gov

Enzyme Engineering: Modern protein engineering techniques can significantly improve enzyme performance. nih.gov Site-directed mutagenesis can be used to reshape the substrate-binding pocket to enhance activity and alter substrate specificity. For instance, replacing bulky amino acid residues with smaller ones, such as the W93A mutation in yeast ADH, enlarged the substrate pocket and inverted its specificity, increasing its reactivity towards longer-chain alcohols like hexanol. nih.govresearchgate.net Engineering efforts are not limited to the active site; mutations at distant sites can also influence catalytic efficiency. nih.gov

Biocatalytic Applications in Organic Synthesis

The high stereoselectivity of enzymes makes them ideal catalysts for producing enantiomerically pure chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. researchgate.net

For a chiral secondary alcohol like this compound, which exists as (R)- and (S)-enantiomers, chemoenzymatic strategies are employed to obtain a single, optically pure isomer from a racemic mixture.

Kinetic Resolution (KR): Kinetic resolution is a widely used method where an enzyme selectively reacts with one enantiomer of a racemic substrate at a much higher rate than the other. mdpi.com For secondary alcohols, lipase-catalyzed enantioselective acylation is a common approach. nih.govmdpi.com In a typical KR of racemic this compound, a lipase (B570770) would preferentially acylate one enantiomer (e.g., the R-form) to its corresponding ester, leaving the unreacted S-enantiomer in high enantiomeric excess. mdpi.comnih.gov The product ester and the remaining alcohol can then be separated. A major limitation of KR is its maximum theoretical yield of 50% for a single enantiomer. mdpi.com

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of KR, dynamic kinetic resolution combines the selective enzymatic reaction with a simultaneous, in-situ racemization of the slow-reacting enantiomer. nih.govnih.gov This process allows for the complete conversion of the racemate into a single enantiomeric product, achieving a theoretical yield of up to 100%. researchgate.net

A DKR system for this compound would involve two catalysts:

An Enantioselective Enzyme: Typically a lipase (e.g., Novozym 435 from Candida antarctica) to perform the stereoselective acylation. acs.org

A Racemization Catalyst: A chemical catalyst, often a transition metal complex based on ruthenium or vanadium, that continuously interconverts the unreactive alcohol enantiomer back into the racemate. acs.org

The key challenge in developing a DKR process is ensuring the compatibility of the enzyme and the chemical catalyst, as the conditions required for racemization can often denature the enzyme. nih.gov

| Strategy | Principle | Key Catalyst(s) | Maximum Theoretical Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Kinetic Resolution (KR) | Enzyme selectively acylates one enantiomer of the racemate. | Lipase (e.g., CAL-B, Pseudomonas lipase) | 50% | Simpler setup; widely applicable. mdpi.commdpi.com | Yield is limited to 50%; requires separation of product and unreacted substrate. mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Enzymatic resolution is coupled with in-situ racemization of the slow-reacting enantiomer. | Lipase + Racemization Catalyst (e.g., Ru-complex) | 100% | High theoretical yield; simplifies product isolation. researchgate.net | Requires catalyst compatibility; racemization catalyst can be expensive. nih.gov |

Enzymatic Reactions in Confined and Supramolecular Environments

Within living cells, many enzymatic reactions occur in confined spaces, such as on the surface of membranes or within organelles. nih.govbohrium.com Mimicking these environments in vitro can significantly enhance enzyme stability and activity, especially for reactions involving hydrophobic substrates like this compound, which have poor solubility in aqueous media. researchgate.net

Confining enzymes can be achieved by immobilizing them onto solid supports or by encapsulating them within supramolecular structures like reverse micelles. nih.govresearchgate.net

Immobilization: Attaching an enzyme to a solid carrier can prevent denaturation by organic solvents and allows for easy recovery and reuse of the biocatalyst. researchgate.net For example, lipases immobilized on mesoporous silicates have shown excellent retention of enantioselectivity during the acetylation of secondary alcohols in organic solvents. researchgate.net The confined space within the pores can provide a stabilizing microenvironment for the enzyme. researchgate.net

Reverse Micelles: Reverse micelles are nanosized water droplets stabilized by surfactants within a bulk water-immiscible organic solvent. rsc.orgresearchgate.net These systems are particularly effective for biotransformations of hydrophobic substrates. The enzyme resides in the aqueous core, its native environment, while the substrate (e.g., this compound) is dissolved in the surrounding organic phase. The reaction occurs at the large interfacial area between the two phases. rsc.org This compartmentalization protects the enzyme from the denaturing effects of the bulk solvent and can accelerate reaction rates by concentrating the reactants. researchgate.netnih.gov Two-step reactions, such as lipase-catalyzed ester hydrolysis followed by ADH-catalyzed alcohol oxidation, have been successfully performed in reverse micellar systems. nih.gov The properties of the system, and thus the enzyme's activity, can be fine-tuned by altering the type of surfactant, the organic solvent, and the water-to-surfactant molar ratio (W₀). nih.govacs.org

Future Research Trajectories and Emerging Applications of 3 Pentadecanol Research

Research into Advanced Materials Science Applications

The placement of the hydroxyl group at the third carbon position in 3-Pentadecanol imparts distinct physical and chemical properties compared to its linear isomer, 1-Pentadecanol (B150567), which is used in industrial chemicals and lubricating oils. wikipedia.org This structural difference is a key area for future materials science research.

Polymer and Surfactant Synthesis: Future investigations could focus on utilizing this compound as a monomer or precursor for specialty polymers. The secondary alcohol functionality could introduce unique branching and cross-linking opportunities, potentially leading to polymers with tailored thermal stability, mechanical strength, and solubility. Similarly, derivatization of this compound through processes like ethoxylation and sulfation could yield novel surfactants. wikipedia.org The branched nature of the resulting amphiphilic molecules might offer superior performance in terms of surface tension reduction, emulsification, and detergency compared to linear counterparts, opening applications in advanced coatings and personal care products. archivemarketresearch.com

Phase-Change Materials (PCMs): Long-chain alcohols are known to exhibit solid-solid phase transitions at temperatures below their melting point. wikipedia.org Research is needed to determine the thermal properties of this compound, including its latent heat of fusion and phase transition temperatures. These investigations could reveal its suitability as a component in organic PCMs for thermal energy storage applications, such as in smart textiles, building materials, and electronics cooling.

Specialty Lubricants and Plasticizers: The branched structure of this compound could be advantageous in formulating specialty lubricants. It may offer a different viscosity profile and improved film strength under pressure compared to linear alcohols. Its ester derivatives could also be explored as novel, potentially bio-based plasticizers for polymers, offering an alternative to conventional phthalate-based compounds.

| Potential Application Area | Research Focus | Desired Outcome |

| Specialty Polymers | Use as a monomer or chain terminator. | Polymers with unique thermal and mechanical properties. |

| Novel Surfactants | Derivatization via ethoxylation/sulfation. | Surfactants with enhanced emulsification and detergency. |

| Phase-Change Materials | Characterization of thermal properties (e.g., via DSC). | Bio-based materials for thermal energy storage. |

| Advanced Lubricants | Formulation and performance testing. | Lubricants with improved viscosity and film strength. |

Exploration of Novel Biological Activities and Mechanistic Understanding

The biological activities of long-chain alcohols are an area of growing interest. While computational studies have suggested the potential of 1-Pentadecanol as a mycobactericidal agent, the bioactivity of this compound remains largely unexplored. wikipedia.org Future research should systematically screen this compound for various biological effects and elucidate the underlying mechanisms.

Antimicrobial and Antifungal Activity: A primary research trajectory involves testing this compound against a broad spectrum of pathogenic bacteria and fungi. mdpi.commdpi.com Its molecular structure, which influences its interaction with cell membranes, could result in potent antimicrobial properties. Mechanistic studies would then focus on how it disrupts membrane integrity, inhibits key enzymes, or interferes with cellular signaling pathways. mdpi.com

Anti-inflammatory and Antioxidant Properties: Many natural compounds, including those with long alkyl chains, exhibit anti-inflammatory and antioxidant activities. nih.govmdpi.com Future studies should investigate whether this compound can modulate inflammatory pathways or scavenge free radicals. This could involve cell-based assays to measure its effect on cytokine production or its ability to protect cells from oxidative stress.

Enzyme Inhibition: The specific stereochemistry of this compound could enable it to act as a selective inhibitor for certain enzymes. Research could explore its potential to inhibit enzymes involved in metabolic or disease-related pathways, such as lipases or proteases, opening possibilities for therapeutic applications. nih.gov

Integration of Computational and Experimental Approaches in Pentadecanol Research

A modern and efficient approach to unlocking the potential of this compound involves a synergistic combination of computational modeling and experimental validation. frontiersin.orgnih.gov This integrated strategy can accelerate discovery and provide deeper insights into the molecule's behavior at a molecular level.

In Silico Property Prediction: Computational methods like molecular docking can be used to predict the binding affinity of this compound with various biological targets, such as microbial enzymes or protein receptors. biointerfaceresearch.complos.orgmdpi.com This allows for the rapid screening of potential biological activities before undertaking extensive laboratory work. Furthermore, quantum mechanics calculations (e.g., Density Functional Theory) can predict physical properties, reaction energetics, and spectroscopic signatures, guiding materials development and synthesis. nih.gov

Guided Experimental Design: The predictions from computational studies can inform the design of targeted experiments. For example, if docking studies suggest a high binding affinity to a specific bacterial enzyme, subsequent experimental work can focus on validating this interaction through enzyme inhibition assays. rsc.org Similarly, if modeling predicts favorable properties for surfactant applications, synthesis and performance testing can be prioritized. researchgate.net

Mechanistic Elucidation: Combining experimental data from techniques like spectroscopy and calorimetry with molecular dynamics simulations can provide a detailed picture of how this compound interacts with its environment. nih.govresearchgate.net This is crucial for understanding the mechanisms behind its biological activity or its performance in a material, facilitating the rational design of improved derivatives. nih.gov

| Research Phase | Computational Tools | Experimental Techniques |

| Screening & Prediction | Molecular Docking, QSAR, DFT | High-Throughput Screening |

| Synthesis & Formulation | Reaction Modeling | Chemical Synthesis, Formulation |

| Characterization | Molecular Dynamics Simulations | Spectroscopy (NMR, IR), Calorimetry (DSC) |

| Performance Testing | --- | Antimicrobial Assays, Material Property Tests |

Sustainable Production and Derivatization Strategies for Academic and Industrial Relevance

For this compound to become a viable compound for industrial applications, the development of sustainable and economically feasible production methods is paramount. nih.gov Green chemistry principles should guide future research in both its synthesis and subsequent modification.

Biocatalytic Synthesis: A key area of future research is the development of biocatalytic routes to produce this compound. This could involve using specific enzymes (e.g., ketoreductases) or whole-cell systems to perform the asymmetric reduction of a ketone precursor, yielding enantiomerically pure this compound. mdpi.comnih.gov Another promising avenue is the selective hydroxylation of pentadecane (B166386) at the C-3 position using engineered microorganisms, mirroring how some fungi can oxidize alkanes. wikipedia.org Such biocatalytic processes often operate under mild conditions in aqueous media, reducing energy consumption and waste generation. mdpi.comentrechem.com

Chemoenzymatic Derivatization: Combining the selectivity of enzymes with the versatility of chemical reactions offers a powerful strategy for creating novel derivatives of this compound. entrechem.com For instance, lipases could be used for the highly selective esterification of this compound to produce chiral esters for flavor, fragrance, or pharmaceutical applications. This approach avoids the need for protecting groups and can lead to higher yields and purer products.

Valorization of Bio-based Feedstocks: Research into producing the pentadecane or pentadecanone backbone from renewable feedstocks is crucial for a fully sustainable production pipeline. nih.gov This aligns with the growing demand for bio-based chemicals and materials, enhancing the industrial appeal of this compound and its derivatives. archivemarketresearch.commdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 3-Pentadecanol, and how can researchers validate purity and structural integrity?

- Methodological Guidance :

- Document synthesis routes (e.g., catalytic reduction of ketones or Grignard reactions) with precise stoichiometric ratios, reaction times, and purification steps.

- Validate purity using gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Structural integrity can be confirmed via Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl-group vibrations .

- Ensure reproducibility by adhering to standardized protocols and reporting deviations (e.g., solvent purity, temperature fluctuations) .

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

- Methodological Guidance :

- Assume potential toxicity due to structural analogs (e.g., aldehydes like pentadecanal) and implement Tier 1 safety measures:

- Use fume hoods, nitrile gloves, and eye protection during handling .

- Follow emergency protocols for accidental exposure (e.g., 15-minute flushing for skin/eye contact, medical consultation) .

- Conduct preliminary cytotoxicity assays (e.g., MTT tests on cell lines) to establish baseline safety profiles .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Guidance :

- Prioritize and NMR for carbon-chain confirmation and hydroxyl-group positioning.

- Use differential scanning calorimetry (DSC) to determine melting points and phase transitions.

- Compare experimental data with computational predictions (e.g., density functional theory for vibrational spectra) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s biological activity while accounting for potential isomer interference?

- Methodological Guidance :

- Employ chiral chromatography or enantioselective synthesis to isolate this compound from structural isomers (e.g., 2-pentadecanol).

- Use cell-based assays with controls for isomer contamination (e.g., spiking experiments with pure isomers).

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses, such as comparing bioactivity across isomers .

Q. What strategies are effective for reconciling contradictory data on this compound’s environmental persistence across studies?

- Methodological Guidance :

- Conduct a systematic review (following Cochrane guidelines) to assess experimental variables (e.g., pH, temperature, microbial communities) .

- Perform meta-analysis using standardized metrics (e.g., half-life in soil/water matrices) and evaluate study biases (e.g., sampling methods, detection limits) .

- Validate findings through controlled lab simulations replicating disputed environmental conditions .

Q. What computational modeling approaches are suitable for predicting this compound’s behavior in complex biological systems?

- Methodological Guidance :

- Use molecular dynamics simulations to study lipid bilayer interactions, focusing on hydroxyl-group orientation and membrane permeability.

- Apply quantitative structure-activity relationship (QSAR) models to predict metabolic pathways or toxicity endpoints.

- Cross-validate predictions with empirical data (e.g., LC-MS/MS for metabolite identification) .

Key Considerations for Methodological Rigor

- Data Contradiction Analysis : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting studies .

- Experimental Reproducibility : Report equipment specifications (e.g., NMR field strength, GC column type) and raw data availability .

- Ethical Compliance : For biological studies, define participant/institutional review board (IRB) protocols early, even for in vitro work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.